molecular formula C14H12N2O B2839800 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 205655-15-8

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B2839800
CAS No.: 205655-15-8
M. Wt: 224.263
InChI Key: MFSQFKGIPRCPKU-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly within the imidazo[1,2-a]pyridine scaffold. This scaffold is recognized for its diverse pharmacological activities, which span antiviral, antibacterial, antiparasitic, and anti-inflammatory properties . Notably, several derivatives based on this core structure are already used clinically, such as the hypnotic drug Zolpidem and the cardiotonic agent Olprinone, which is used to treat heart and circulatory failures . A primary research application for substituted imidazo[1,2-a]pyridines, including those with methoxyphenyl attachments, is in the investigation of potential therapeutics for Alzheimer's disease . Research indicates that this class of compounds shows promise as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . These enzymes are responsible for breaking down the neurotransmitter acetylcholine, and their inhibition is a established therapeutic strategy to enhance cognitive function, thereby addressing the cholinergic deficit associated with Alzheimer's pathology . The specific substitution pattern on the imidazo[1,2-a]pyridine core, such as the nature and position of the side chain, is a critical determinant of its biological activity and selectivity towards AChE or BChE . This makes this compound a valuable building block for researchers synthesizing and evaluating novel compounds for neurodegenerative disease research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-12-6-4-5-11(9-12)13-10-16-8-3-2-7-14(16)15-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSQFKGIPRCPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 3 Methoxyphenyl Imidazo 1,2 a Pyridine and Its Derivatives

Direct Synthesis Approaches to the 2-Aryl Imidazo[1,2-a]pyridine (B132010) Core

The construction of the 2-arylimidazo[1,2-a]pyridine nucleus can be achieved through various synthetic routes, ranging from classical two-component reactions to modern multicomponent and metal-catalyzed strategies.

Two-Component Cyclization Reactions

The most conventional method for synthesizing imidazo[1,2-a]pyridines involves the condensation and subsequent heterocyclization of a 2-aminopyridine (B139424) with an α-haloketone. acs.org In the context of synthesizing 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine, this would involve the reaction of 2-aminopyridine with 2-bromo-1-(3-methoxyphenyl)ethanone. This reaction, often referred to as the Tschitschibabin reaction, is a robust and widely used method for creating the fused bicyclic system. The process begins with the N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the final aromatic product.

Reactant 1 Reactant 2 Conditions Outcome Reference
2-Aminopyridine2-Bromo-1-(3-methoxyphenyl)ethanoneTypically heated in a solvent like ethanol (B145695) or acetoneForms the this compound core acs.org
2-Aminopyridine2-BromoacetophenoneManual grinding (mechanochemistry)Solvent-free, energy-efficient synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) scielo.br

Multicomponent Reaction Strategies (e.g., Groebke–Blackburn–Bienaymé Reaction)

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like imidazo[1,2-a]pyridine derivatives in a single step from three or more starting materials. Among these, the Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent strategy for assembling the imidazo[1,2-a]pyridine scaffold. nih.govbeilstein-journals.org This three-component reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. nih.govmdpi.com The GBB reaction typically yields 3-amino-substituted imidazo[1,2-a]pyridines, introducing functionality at the C3 position during the initial core synthesis. nih.gov The reaction proceeds via the formation of an intermediate Schiff base from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide.

Component 1 Component 2 Component 3 Catalyst/Conditions Product Type Reference
2-AminopyridineAldehydeIsocyanideLewis or Brønsted acid (e.g., Sc(OTf)₃, TFA)3-Amino-imidazo[1,2-a]pyridine nih.govbeilstein-journals.org
2-Amino-5-chloropyridine2-(3-Formylphenoxy)acetic acidtert-Butyl isocyanideMethanol, 60 °CImidazo[1,2-a]pyridine-containing acid for further reactions nih.gov
2-AminopyridinesJulolidine-9-carbaldehydeVarious IsocyanidesMicrowave-assisted2-Julolidin-imidazo[1,2-a]pyridine derivatives rsc.org

Metal-Catalyzed and Metal-Free Synthetic Protocols

Modern synthetic chemistry has seen a surge in the development of both metal-catalyzed and metal-free methods for constructing heterocyclic systems, offering advantages in terms of efficiency, regioselectivity, and substrate scope.

Metal-Catalyzed Synthesis: Transition metals, particularly copper, play a significant role in the synthesis of imidazo[1,2-a]pyridines. Copper-catalyzed three-component domino reactions of aldehydes, 2-aminopyridines, and terminal alkynes provide a direct route to the core structure. beilstein-journals.org These reactions often proceed through an A³-coupling (aldehyde-alkyne-amine) followed by a 5-exo-dig cycloisomerization. acs.org Other metals like iron, silver, and ruthenium have also been employed in catalytic cycles for the synthesis of this scaffold. rsc.orgresearchgate.netresearchgate.net For instance, silver-catalyzed decarboxylative cyclization of 2-aminopyridines with alkynyl carboxylic acids has been developed to access 2-arylimidazo[1,2-a]pyridines. researchgate.net

Metal-Free Synthesis: In alignment with the principles of green chemistry, metal-free synthetic protocols have gained traction. These methods often rely on catalysts like iodine or employ sustainable energy sources. acs.org For example, an iodine-promoted oxidative coupling can be used to synthesize imidazo[1,2-a]pyridines from 2-aminopyridines and chalcones. tandfonline.com Furthermore, visible-light-mediated, transition-metal-free C-H arylation has been reported, presenting a novel and sustainable pathway for functionalizing the imidazo[1,2-a]pyridine core.

Application of Catalysts and Green Chemistry Principles in Synthesis

The synthesis of imidazo[1,2-a]pyridines has increasingly incorporated principles of green chemistry to reduce environmental impact. ccspublishing.org.cn This includes the use of environmentally benign solvents, alternative energy sources, and efficient catalytic systems.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions. The GBB reaction, for example, has been successfully performed under microwave irradiation to produce imidazo[1,2-a]pyridine derivatives in excellent yields. rsc.org

Aqueous Media: Performing reactions in water is a key goal of green chemistry. An efficient synthesis of imidazo[1,2-a]pyridines has been developed using a Cu(II)–ascorbate catalyzed domino A³-coupling reaction in aqueous micellar media, avoiding the use of volatile organic solvents. acs.org

Mechanochemistry: Solvent-free reaction conditions represent a significant green advancement. The classical two-component synthesis of 2-phenylimidazo[1,2-a]pyridine has been adapted to a mechanochemical approach using manual grinding or vortex mixing, providing a safe, energy-efficient, and solvent-free method. scielo.br

Catalysis: The use of non-toxic, inexpensive, and recyclable catalysts is another cornerstone of green synthesis. This includes the application of organocatalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the development of transition-metal-free protocols to avoid contamination of the final products with heavy metals.

Functionalization and Derivatization Strategies of this compound

Once the core this compound structure is synthesized, it can be further modified to introduce new functional groups, which is crucial for tuning its biological and physical properties. The C3 position of the imidazo[1,2-a]pyridine ring is particularly nucleophilic and is a common site for electrophilic substitution. nih.gov

Introduction of Aldehyde Functionality at C3-Position (e.g., Vilsmeier-Haack Reaction)

The introduction of a formyl (aldehyde) group at the C3 position is a valuable transformation, as the aldehyde can serve as a synthetic handle for further derivatization. The Vilsmeier-Haack reaction is a classical and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org

The reaction mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. wikipedia.org The electron-rich C3 position of the this compound attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the corresponding 3-carbaldehyde derivative. wikipedia.org This formylation is a key step for introducing functionalities, as direct Friedel–Crafts acylation at the C3 position can be challenging. nih.gov The resulting this compound-3-carbaldehyde is a versatile intermediate for creating a diverse library of compounds for drug discovery. nih.gov

Substrate Reagents Reaction Type Product Reference
2-Aryl-imidazo[1,2-a]pyridineDMF, POCl₃Electrophilic Aromatic Substitution2-Aryl-imidazo[1,2-a]pyridine-3-carbaldehyde ijpcbs.comorganic-chemistry.orgwikipedia.org
Substituted Phenyl HydrazonesVilsmeier ReagentCyclization and FormylationFormyl pyrazoles (used to synthesize pyrazole-coupled imidazo[1,2-a]pyridines) nih.gov

Sulfurization at C3-Position

The introduction of a sulfur-containing moiety at the C3-position of the imidazo[1,2-a]pyridine nucleus is a key strategy for modifying its biological activity. Various methods have been developed for the regioselective C3-sulfenylation of imidazo[1,2-a]pyridines.

One common approach involves the use of thiols as the sulfur source. Visible-light-promoted methods have been developed for the C3-sulfenylation of imidazo[1,2-a]pyridines with thiols, offering an environmentally friendly and efficient pathway. These reactions often proceed via a C(sp2)-H functionalization mechanism. For instance, a metal-free, visible-light-induced regioselective C-3 sulfenylation of imidazo[1,2-a]pyridines using thiols has been reported. Another green approach utilizes a flavin-and-iodine dual catalytic system for the aerobic sulfenylation of imidazo[1,2-a]pyridines with thiols, where molecular oxygen serves as the terminal oxidant.

Elemental sulfur can also be employed as the sulfurizing agent. A transition-metal-free protocol for the regioselective C-3 sulfenylation of imidazo[1,2-a]pyridines has been developed using arylhydrazine hydrochloride and elemental sulfur in the presence of molecular iodine and DABCO.

Table 1: Methodologies for C3-Sulfurization of Imidazo[1,2-a]pyridines

Sulfur SourceCatalyst/PromoterKey Features
ThiolsVisible light, Eosin BMetal-free, photoredox process
ThiolsFlavin-and-iodine dual catalysis, O2Green, aerobic oxidation
Elemental SulfurI2, DABCOTransition-metal-free

Substitution on the Phenyl and Pyridine Rings of the Imidazo[1,2-a]pyridine Core

Functionalization of the phenyl and pyridine rings of the 2-arylimidazo[1,2-a]pyridine scaffold allows for the fine-tuning of the molecule's properties. Bromination is a well-established transformation, and other substitutions, including the introduction of other aryl groups, have also been explored.

Bromination: The C3-position of 2-arylimidazo[1,2-a]pyridines is susceptible to electrophilic bromination. A variety of brominating agents have been utilized, including N-bromosuccinimide (NBS). Visible-light-mediated photocatalytic bromination using CBr4 as a bromine source has also been reported as a convenient method for the preparation of 2-aryl-3-bromoimidazo[1,2-a]pyridines.

Other Halogenations: Besides bromination, methods for the iodination and chlorination of the imidazo[1,2-a]pyridine core have been developed. An ultrasound-assisted, metal-free method for the regioselective iodination at the C3 position using molecular iodine and tert-butyl hydroperoxide has been described. For chlorination, dichloro(4-(trifluoromethyl)phenyl)-λ³-iodanes have been used as effective reagents under mild conditions.

Aryl Substitutions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing aryl and other substituents onto the imidazo[1,2-a]pyridine core. These reactions typically require a pre-functionalized substrate, such as a halogenated imidazo[1,2-a]pyridine. Palladium-catalyzed direct C-H arylation offers an alternative, more atom-economical approach to introduce aryl groups onto the heterocyclic core.

Table 2: Substitution Reactions on the Imidazo[1,2-a]pyridine Core

Reaction TypeReagent/CatalystPosition of Substitution
BrominationN-Bromosuccinimide (NBS)C3
BrominationCBr4, Visible lightC3
IodinationI2, TBHP, UltrasoundC3
ChlorinationDichloro(4-(trifluoromethyl)phenyl)-λ³-iodaneC3
ArylationArylboronic acids, Pd catalyst (Suzuki coupling)Varies (requires halo-substitution)
ArylationAlkenes, Pd catalyst (Heck reaction)Varies (requires halo-substitution)
C-H ArylationAryl halides, Pd catalystC3

Formation of Conjugates and Hybrid Molecules

The synthesis of hybrid molecules by covalently linking the this compound scaffold with other pharmacologically active moieties, such as chalcones and triazoles, is a promising strategy for developing new drug candidates with potentially enhanced or synergistic activities.

Imidazo[1,2-a]pyridine-Chalcone Conjugates: Chalcones, characterized by an α,β-unsaturated ketone system, are known for their diverse biological activities. The conjugation of imidazo[1,2-a]pyridines with chalcones has been achieved through the Claisen-Schmidt condensation. This reaction typically involves the condensation of a substituted acetophenone (B1666503) with an aldehyde in the presence of a base. For the synthesis of imidazo[1,2-a]pyridine-chalcone conjugates, a common route involves the preparation of an acetyl-substituted imidazo[1,2-a]pyridine, which is then reacted with various aromatic aldehydes. A library of imidazo[1,2-a]pyridine-appended chalcones has been synthesized and characterized. nih.govuantwerpen.beresearchgate.net

Imidazo[1,2-a]pyridine-Triazole Derivatives: The 1,2,3-triazole ring is a valuable linker in medicinal chemistry due to its stability and ability to form hydrogen bonds. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most widely used method for the synthesis of 1,2,3-triazoles. To create imidazo[1,2-a]pyridine-triazole hybrids, a common strategy involves the preparation of an alkyne- or azide-functionalized imidazo[1,2-a]pyridine derivative, which is then reacted with a complementary azide- or alkyne-containing molecule. This approach has been successfully employed to synthesize novel imidazo[1,2-a]pyridine-triazole hybrids.

Table 3: Synthesis of Imidazo[1,2-a]pyridine Conjugates

Conjugate TypeKey ReactionStarting Materials
Imidazo[1,2-a]pyridine-ChalconeClaisen-Schmidt CondensationAcetyl-imidazo[1,2-a]pyridine, Aromatic aldehydes
Imidazo[1,2-a]pyridine-TriazoleCu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)Alkyne/Azide-functionalized imidazo[1,2-a]pyridine, Azide/Alkyne-containing molecule

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation.nih.govmdpi.comnih.gov

The unambiguous structural determination of newly synthesized this compound derivatives and their conjugates is essential. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the imidazo[1,2-a]pyridine core, the 3-methoxyphenyl (B12655295) group, and any additional substituents or conjugated moieties give characteristic signals in distinct regions of the spectrum.

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. The chemical shifts of the carbons in the heterocyclic core and the phenyl rings are indicative of the substitution pattern.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the synthesized compounds. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For instance, the stretching vibrations of C=O (in chalcones), N=N (in triazoles), and C-O (in the methoxy (B1213986) group) bonds give rise to characteristic absorption bands.

Table 4: Spectroscopic Data for a Representative this compound Derivative

TechniqueKey Observations
¹H NMR Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the imidazo[1,2-a]pyridine and phenyl protons. A singlet around δ 3.9 ppm for the methoxy group protons.
¹³C NMR Resonances for the aromatic carbons of both the heterocyclic and phenyl rings. A signal around δ 55 ppm for the methoxy carbon.
HRMS Accurate mass measurement confirming the elemental composition.
IR (cm⁻¹) Bands corresponding to C-H, C=C, C=N, and C-O stretching vibrations.

Preclinical Pharmacological and Biological Efficacy Investigations of 2 3 Methoxyphenyl Imidazo 1,2 a Pyridine Derivatives

Anticancer Activities

The imidazo[1,2-a]pyridine (B132010) scaffold is a prominent heterocyclic structure that has garnered significant interest in medicinal chemistry due to its wide range of biological activities, including potent anticancer properties. nih.govnih.gov Derivatives of this core, particularly those substituted at the 2-position with aryl groups like 3-methoxyphenyl (B12655295), have been the focus of extensive research to develop novel therapeutic agents against various malignancies.

Derivatives of 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine have demonstrated significant cytotoxic effects across a spectrum of human cancer cell lines. A novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives was synthesized and evaluated for in vitro cytotoxic activity. bohrium.com Among the tested compounds, the derivative featuring a 3-methoxyphenyl moiety exhibited potent inhibitory activity against the MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values of 2.55 µM and 3.89 µM, respectively. bohrium.comresearchgate.net

The broader class of imidazo[1,2-a]pyridine derivatives has shown a wide range of antiproliferative activities. For instance, certain novel compounds in this class were tested against the HCC1937 breast cancer cell line, revealing strong cytotoxic impacts. nih.gov Two specific compounds, designated IP-5 and IP-6, showed IC50 values of 45µM and 47.7µM, respectively. nih.gov Other studies have confirmed the activity of related pyridine (B92270) derivatives against cell lines such as A549 (lung carcinoma), with some compounds showing potent growth inhibition. semanticscholar.org The cytotoxic potential of these compounds underscores their promise as a basis for the development of new anticancer therapies. nih.govwaocp.org

Derivative ClassCell LineCancer TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine-1,2,3-triazole with 3-methoxyphenylMCF-7Breast2.55 bohrium.comresearchgate.net
Imidazo[1,2-a]pyridine-1,2,3-triazole with 3-methoxyphenylHeLaCervical3.89 bohrium.comresearchgate.net
Imidazo[1,2-a]pyridine (IP-5)HCC1937Breast45 nih.gov
Imidazo[1,2-a]pyridine (IP-6)HCC1937Breast47.7 nih.gov
Imidazo[1,2-a]pyridine (IP-7)HCC1937Breast79.6 nih.gov
Benzimidazole Derivative (se-182)A549Lung15.80 jksus.org
Benzimidazole Derivative (se-182)HepG2Liver15.58 jksus.org

The anticancer effects of this compound derivatives are mediated through various molecular mechanisms, including the inhibition of critical enzymes and disruption of cellular structures essential for proliferation.

Enzyme Inhibition: A key mechanism is the inhibition of the phosphatidylinositol-3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell proliferation, growth, and survival. researchgate.netresearchgate.net Derivatives of imidazo[1,2-a]pyridine have been developed as potent and selective pan-PI3K inhibitors. nih.gov Specifically, a derivative containing a 3-methoxyphenyl group was designed to target the human PI3Kα active site, demonstrating the potential of this scaffold in modulating the PI3K/AKT signaling pathway. researchgate.net Further optimization of imidazopyridine compounds has led to the identification of pan-PI3K inhibitors with excellent potency. nih.gov

Tubulin Polymerization Inhibition: Another significant mechanism of action for this class of compounds is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a prime target for anticancer drugs. nih.gov Certain pyridine derivatives have been designed as novel tubulin polymerization inhibitors. nih.gov These compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov While direct studies on this compound are specific, related structures like 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have shown potent inhibition of tubulin polymerization, suggesting a similar mechanism may be accessible to imidazo[1,2-a]pyridine derivatives. nih.govmdpi.com

The therapeutic potential of imidazo[1,2-a]pyridine derivatives observed in vitro has been translated into significant antitumor efficacy in preclinical animal models. Research on pan-PI3K inhibitors based on the imidazopyridine scaffold has demonstrated in vivo efficacy in a PTEN-deleted A2780 ovarian cancer mouse xenograft model. nih.gov One optimized compound showed good oral exposure and significant tumor growth inhibition in mice bearing A2780 tumors. nih.gov

Furthermore, studies on other novel pyridine derivatives have confirmed their antitumor and antimetastatic properties in both syngeneic and patient-derived lung cancer xenograft murine models. rrpharmacology.ru A specific pyridine derivative, LHT-17-19, demonstrated notable antitumor activity in mice with syngeneic Lewis lung carcinoma and on a heterotopic tumor model of non-small cell lung cancer. rrpharmacology.ru These findings highlight the potential of the broader class of pyridine-based compounds, including the this compound series, for in vivo therapeutic applications against solid tumors.

Antimicrobial Activities

In addition to their anticancer properties, imidazo[1,2-a]pyridine derivatives have been investigated for their potential as antimicrobial agents. researchgate.net The versatile structure of this scaffold allows for modifications that can confer potent activity against a range of pathogenic bacteria and fungi. scirp.org

Imidazo[1,2-a]pyridine derivatives have shown a broad spectrum of antibacterial activity. Studies on Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines revealed that several compounds were inhibitory to the Gram-positive bacterium Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 3.91 μg/mL. nih.gov However, these particular derivatives lacked activity against the Gram-negative bacterium Escherichia coli, suggesting a spectrum specific to Gram-positive organisms. nih.gov

Other research has explored different derivatives, with some showing efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain nicotinic acid benzylidene hydrazide derivatives were active against S. aureus, Bacillus subtilis (Gram-positive), and E. coli (Gram-negative). nih.gov Similarly, imidazo[4,5-b]pyridine derivatives were found to be more effective against Gram-positive bacteria like Bacillus cereus compared to Gram-negative strains. mdpi.com The antibacterial efficacy often depends on the specific substitutions on the imidazo[1,2-a]pyridine core.

Derivative ClassBacterial StrainGram StainMIC (µg/mL)Reference
Imidazo[1,2-a]pyridin-3-amine (1g)S. aureus ATCC 13709Positive3.91 nih.gov
Imidazo[1,2-a]pyridin-3-amine (2g)S. aureus ATCC 13709Positive3.91 nih.gov
Imidazo[1,2-a]pyridin-3-amine (1g)MRSA ATCC 33591Positive3.91 nih.gov
Imidazo[1,2-a]pyridin-3-amine (2g)MRSA ATCC 33591Positive3.91 nih.gov
Mannich base derivative (12)B. subtilisPositive6.25-12.5 nih.gov
Mannich base derivative (12)E. coliNegative6.25-12.5 nih.gov

The antifungal potential of imidazo[1,2-a]pyridine derivatives has been particularly noted against Candida albicans, an opportunistic fungal pathogen. scirp.orgbeilstein-journals.org A study focused on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives identified several compounds with significant activity against a resistant strain of C. albicans. scirp.org Four derivatives exhibited Minimum Inhibitory Concentrations (MICs) below 300 µmol/L, with one compound showing particular potency with a MIC of 41.98 µmol/L. scirp.org

Molecular docking studies have suggested that imidazo[1,2-a]pyrimidine (B1208166) derivatives, a closely related class, may exert their antifungal activity against C. albicans by targeting the CYP51 enzyme (lanosterol 14-α-demethylase), a key enzyme in ergosterol (B1671047) biosynthesis. beilstein-journals.org Other pyridine-containing compounds have also shown high antifungal activity against C. albicans, with MIC values comparable to standard antifungal drugs like fluconazole. nih.gov Preliminary screenings of other novel imidazo[1,2-a]pyridine derivatives have also confirmed their protective effects against Candida albicans at concentrations between 50-200 mcg/mL. researchgate.net

Antiviral Efficacy (e.g., against human immunodeficiency virus type-1 (HIV-1) and type-2 (HIV-2))

The imidazo[1,2-a]pyridine scaffold is recognized as a key pharmacophore in the development of new therapeutic agents, with various derivatives exhibiting a wide range of biological activities, including antiviral properties. nih.govnih.govbenthamscience.com Research has specifically targeted the development of these compounds as inhibitors of the human immunodeficiency virus (HIV). nih.gov

In vitro studies have been conducted to evaluate the antiviral activity of newly synthesized Imidazo[1,2-a]pyridine-Schiff base derivatives against both HIV-1 and HIV-2 in MT-4 cells. nih.govrsc.org One particular derivative, compound 4a, demonstrated notable efficacy against both strains of the virus. nih.gov Molecular docking studies suggest that these compounds may interact with the HIV-1 reverse transcriptase enzyme, a key target in antiretroviral therapy. nih.govrsc.org The 3-aminoimidazo[1,2-a]pyridine scaffold has also been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov This class of inhibitors is considered a suitable lead for further development due to factors like potent activity and straightforward chemical synthesis. nih.govmdpi.com

Table 1: In Vitro Antiviral Activity of Imidazo[1,2-a]pyridine-Schiff Base Derivative (Compound 4a)
Virus StrainEC₅₀ (µg/mL)
HIV-182.02
HIV-247.72
EC₅₀ represents the concentration of a drug that gives a half-maximal response. nih.gov

Antiparasitic Activities

Derivatives of imidazo[1,2-a]pyridine have demonstrated a spectrum of antiparasitic activities, establishing the scaffold as a promising basis for the development of novel antiprotozoal agents. nih.govnih.gov

Certain imidazo[1,2-a]pyridine-based compounds have shown significant antileishmanial activity. For instance, one C2-, C3-, and C7-trisubstituted imidazo-pyridine derivative demonstrated promising efficacy against Leishmania major, with an IC₅₀ value of 0.2 µM. acs.org Another study highlighted a 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine as the most potent analog against the amastigote stages of L. major, recording an inhibitory concentration (IC₅₀) of 4 µM. nih.gov These findings underscore the potential of this chemical class in combating leishmaniasis.

The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to activity against trypanosomal parasites. A specific imidazo-pyridine-based compound was found to be active against Trypanosoma cruzi amastigotes, the clinically relevant intracellular stage of the parasite that causes Chagas disease, with an IC₅₀ value of 56.2 µM. acs.org

Research has also explored the efficacy of imidazo[1,2-a]pyridine derivatives against pathogenic amoebae. Studies have tested the antiparasitic activity of these compounds on metronidazole-resistant strains of Entamoeba histolytica, the causative agent of amoebiasis. nih.gov This line of investigation is part of a broader effort to find new therapeutic alternatives to address the growing concern of drug-resistant parasitic infections. nih.gov

Enzyme Modulation and Receptor Interaction Studies

A significant area of preclinical investigation for imidazo[1,2-a]pyridine derivatives has been their role as inhibitors of aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform. acs.orgresearchgate.netuniupo.itnih.gov The ALDH1A family of enzymes is associated with poor prognosis in various cancers, making them a key therapeutic target. nih.gov

Novel series of imidazo[1,2-a]pyridines have been designed and evaluated in vitro for their inhibitory activity and selectivity against the three isoforms of the ALDH1A family (ALDH1A1, ALDH1A2, and ALDH1A3). nih.gov Through structure-based optimization, compounds have been developed that show potent and selective inhibition of the ALDH1A3 isoform. mdpi.com For example, the derivative known as 3f emerged as a submicromolar competitive inhibitor of the target enzyme. nih.gov Biochemical investigations confirmed a competitive inhibitory profile for the most effective derivatives. nih.gov These inhibitors are being explored as potential drug candidates for targeting glioblastoma stem cells, where ALDH1A3 is often overexpressed. acs.orgresearchgate.netuniupo.it

Table 2: ALDH1A Inhibitory Activity of Selected 8-Substituted-imidazo[1,2-a]pyridine Derivatives
CompoundALDH1A1 IC₅₀ (µM)ALDH1A2 IC₅₀ (µM)ALDH1A3 IC₅₀ (µM)
3c>25>251.0 ± 0.1
3f>25>250.26 ± 0.03
IC₅₀ values represent the concentration required to produce 50% enzyme inhibition. Values are presented as mean ± SEM. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. A significant body of research has focused on developing selective COX-2 inhibitors to achieve anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Studies have shown that introducing specific pharmacophores, such as a methylsulfonyl (SO2Me) group onto the C-2 phenyl ring of the imidazo[1,2-a]pyridine core, enhances both the potency and selectivity for COX-2. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines demonstrated potent and selective COX-2 inhibition, with IC50 values in the nanomolar range. One of the most active compounds in this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibited a COX-2 IC50 value of 0.07 µM and a selectivity index of 508.6. ebi.ac.uk Another study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives also reported significant COX-2 inhibitory activity. researchgate.net Compound 3f from this series showed notable selectivity for COX-2 over COX-1. researchgate.net

Further modifications, such as adding a morpholine (B109124) ring at the C-3 position, have also yielded compounds with high potency and selectivity. ebi.ac.uk The collective findings indicate that the 2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine structure is a suitable scaffold for developing effective COX-1/2 inhibitors, with specific substitutions greatly enhancing selectivity for the COX-2 isozyme. ebi.ac.uk

In Vitro COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)0.07508.6 ebi.ac.uk
Compound 3f (a 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative)9.2>2 researchgate.net
2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f)0.07217.1 ebi.ac.uk
3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j)0.05Not Specified nih.gov

Kinase Inhibition (e.g., PI3K, CDK, VEGFR, EGFR, topoisomerase II)

The imidazo[1,2-a]pyridine framework has also been identified as a promising scaffold for the development of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling, proliferation, and survival.

Phosphoinositide 3-kinase (PI3K) Inhibition: Several series of imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent PI3Kα inhibitors. One study reported a compound with a bioisosteric 1,2,4-oxadiazole (B8745197) substituent that exhibited a PI3Kα IC50 value of 2 nM. This compound was also shown to inhibit the proliferation of various breast cancer cell lines and induce apoptosis, effects that were molecularly linked to the inhibition of the PI3K signaling pathway. Another derivative, 3-{1-[(4-fluorophenyl)sulfonyl]- 1H-pyrazol- 3-yl}-2-methylimidazo[1,2-a]pyridine, was identified as a novel PIK3CA inhibitor with an IC50 of 0.67 µM. Further optimization led to derivatives with even greater potency against PI3KCA (IC50 = 0.0028 µM) and significant anti-proliferative effects against melanoma and cervical cancer cells.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Theoretical studies using molecular dynamics simulations have explored the potential of imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors. These computational analyses aim to determine the binding affinities of novel compounds to the EGFR protein, comparing them with known drugs to identify promising candidates for further clinical testing. While not focused on the this compound core specifically, this research highlights the broader potential of related scaffolds in targeting EGFR.

Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
Derivative TypeTarget KinaseIC50Cell Line (Anti-proliferative IC50)
1,2,4-oxadiazole substituted imidazo[1,2-a]pyridinePI3Kα2 nMT47D Breast Cancer (>10 µM)
Thiazole substituted imidazo[1,2-a]pyridinePI3KCA0.0028 µMA375 Melanoma (0.14 µM), HeLa Cervical (0.21 µM)

GABA Receptor Ligand Activity (e.g., GABAAα2/α3 agonists, benzodiazepine (B76468) receptor modulation)

Derivatives of imidazo[1,2-a]pyridine are well-known for their interaction with the central nervous system, particularly as ligands for γ-aminobutyric acid type A (GABAA) receptors. These receptors are the primary site of action for benzodiazepines, and compounds that modulate them can produce anxiolytic, sedative, and anticonvulsant effects.

Research has focused on developing subtype-selective GABAA receptor modulators to achieve specific therapeutic effects with fewer side effects. The benzodiazepine binding site is located at the interface between the α and γ2 subunits of the GABAA receptor. The specific α subunit (α1, α2, α3, or α5) present in the receptor complex largely determines the pharmacological profile of a binding ligand. It is believed that ligands selective for α2- and α3-containing GABAA receptors may produce anxiolytic effects without the sedation associated with α1 subunit activity.

Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as ligands for GABA receptors, with some showing selectivity for the α2/α3 subtypes, positioning them as potential non-sedating anxiolytics. For instance, the development of 8-fluoroimidazo[1,2-a]pyridine (B164112) was pursued as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in a known allosteric modulator of the GABAA receptor, demonstrating the ongoing effort to fine-tune the interaction of this scaffold with specific GABAA receptor subtypes.

Other Preclinical Pharmacological Activities

Anti-inflammatory Properties

The anti-inflammatory properties of this compound derivatives are a significant area of their preclinical investigation. This activity is often directly linked to their ability to inhibit the COX-2 enzyme, thereby reducing the production of prostaglandins (B1171923) which are key mediators of inflammation. researchgate.netbiorxiv.org

Beyond COX inhibition, some derivatives exert their anti-inflammatory effects by modulating key signaling pathways. For example, a novel synthetic derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA), was found to suppress the expression of COX-2 and inducible nitric oxide synthase (iNOS) genes. This suppression was associated with the modulation of the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines. This indicates a mechanism of action that extends beyond simple enzyme inhibition to the regulation of gene expression involved in the inflammatory response.

Analgesic Effects

Consistent with their anti-inflammatory and COX-2 inhibitory actions, many imidazo[1,2-a]pyridine derivatives exhibit significant analgesic effects in various preclinical models of pain.

For example, 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) was found to be more potent than indomethacin (B1671933) and morphine in several pain models, including the silver nitrate, Randall-Selitto, and phenylquinone writhing tests. nih.gov In vivo analgesic activity was also confirmed for potent COX-2 inhibitors like 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j), which showed a notable analgesic effect with an ED50 value of 12.38 mg/kg. nih.gov These analgesic effects are largely attributed to the inhibition of the cyclooxygenase enzyme, which reduces prostaglandin (B15479496) synthesis at the site of pain and inflammation. nih.gov

Anticonvulsant Activity

The therapeutic potential of imidazo[1,2-a]pyridine derivatives as anticonvulsant agents has been explored through various preclinical screening models. The primary assessment for anticonvulsant activity often involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in animal models, which help identify compounds that can prevent seizure spread and elevate the seizure threshold, respectively.

Research into new series of imidazo[1,2-a]pyridines has shown that specific substitutions on the core structure are crucial for activity. For instance, a study involving newly designed imidazo[1,2-a]pyridines carrying active pharmacophores demonstrated that compounds with an electron-rich aryl substituent at the 2-position and a tolyl-substituted oxazolone (B7731731) moiety at the 3-position exhibited significant anticonvulsant activity. These compounds were particularly effective in the scPTZ model, suggesting they work by raising the seizure threshold.

Another study synthesized five new series of imidazo[1,2-a]pyridines incorporating biologically active systems like pyrazoline, cyanopyridone, cyanopyridine, 2-aminopyrimidine, and pyrimidine-2-thione. nih.gov Several of these compounds, notably those with a 4-fluorophenyl substituent at the 2-position of the imidazo[1,2-a]pyridine ring, showed potent anticonvulsant activity in both MES and scPTZ screens. nih.gov The activity was more pronounced in the PTZ model, indicating a potential mechanism related to the modulation of GABAergic neurotransmission. nih.gov

While specific data on the 2-(3-methoxyphenyl) derivative is not extensively detailed in the available literature, the structure-activity relationships from related compounds suggest that the electronic properties of the substituent on the 2-phenyl ring play a significant role in determining anticonvulsant efficacy.

Compound SeriesKey SubstituentsAnticonvulsant TestActivity Noted
Imidazo[1,2-a]pyridines with oxazolone moietyElectron-rich aryl at position-2; tolyl-substituted oxazolone at position-3scPTZ, MESEnhanced activity in scPTZ, comparable to diazepam
Imidazo[1,2-a]pyridines with various pharmacophores4-fluorophenyl at position-2scPTZ, MESPotent activity, more pronounced in scPTZ model

Anti-ulcer Activity

Imidazo[1,2-a]pyridine derivatives have been identified as a novel class of anti-ulcer agents that possess both gastric antisecretory and cytoprotective properties. Unlike traditional anti-ulcer drugs such as H2 receptor antagonists, these compounds are thought to exert their effects through the inhibition of the H+/K+-ATPase enzyme, also known as the proton pump.

Structure-activity relationship studies led to the development of Sch 28080, or 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine, a potent anti-ulcer agent that has undergone clinical evaluation. nih.govnih.gov Subsequent research focused on finding successors to Sch 28080 with similar or improved pharmacological profiles. nih.gov

In the search for new anti-ulcer agents, various 3-substituted imidazo[1,2-a]pyridines were synthesized and evaluated. While many of these compounds did not show significant antisecretory activity in the gastric fistula rat model, several demonstrated good cytoprotective properties in both ethanol- and HCl-induced ulcer models. nih.gov For example, 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine showed cytoprotective activity comparable to that of Sch 28080. nih.gov This highlights that the cytoprotective effect can be separated from the antisecretory activity within this class of compounds.

CompoundModelKey FindingsReference Compound
3-Substituted imidazo[1,2-a]pyridinesGastric fistula ratLow antisecretory activity-
3-Substituted imidazo[1,2-a]pyridinesEthanol-induced ulcer (rat)Good cytoprotective propertiesSch 28080
3-Substituted imidazo[1,2-a]pyridinesHCl-induced ulcer (rat)Good cytoprotective propertiesSch 28080
8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridineEthanol (B145695)/HCl-induced ulcerComparable cytoprotective activitySch 28080

Antidiabetic Properties

The management of type 2 diabetes mellitus involves targeting key enzymes responsible for carbohydrate digestion, such as α-glucosidase and α-amylase. Inhibition of these enzymes can delay glucose absorption and lower postprandial blood glucose levels. Imidazo[1,2-a]pyridine derivatives have emerged as potential inhibitors of these enzymes.

A series of imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives were synthesized and evaluated for their inhibitory effects on α-glucosidase (α-GLY) and α-amylase (α-AMY), as well as aldose reductase (AR), an enzyme implicated in diabetic complications. nih.govresearchgate.net In vitro studies revealed that these derivatives exhibited significant inhibitory activity against all three enzymes. nih.govresearchgate.net

Specifically, some compounds showed higher inhibition against α-GLY than the reference drug acarbose (B1664774). nih.gov The structure-activity relationship indicated that the nature and position of substituents on the phenyl ring attached to the imidazo[1,2-a]pyridine core were critical for the inhibitory potency. For instance, compounds with electron-withdrawing groups on the phenyl ring tended to show better activity.

Enzyme TargetCompound SeriesRange of Inhibitory Potency (Kᵢ or IC₅₀)Note
α-Glucosidase (α-GLY)Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazolesKᵢ = 6.09 µM to 119.80 µMSome derivatives more potent than acarbose (Kᵢ = 24.36 µM)
α-Amylase (α-AMY)Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazolesIC₅₀ = 81.14 µM to 153.51 µMModerate inhibitory activity
Aldose Reductase (AR)Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazolesKᵢ = 23.47 nM to 139.60 nMSignificantly more potent than standard epalrestat (B1671369) (Kᵢ = 828.70 nM)

Neuroprotective Effects

The neuroprotective potential of imidazo[1,2-a]pyridine derivatives has been investigated in the context of neurodegenerative diseases like Alzheimer's disease. The research in this area explores various mechanisms, including the reduction of oxidative stress, anti-inflammatory effects, and interaction with key pathological proteins.

One study reported on a series of substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones. Certain compounds from this series demonstrated promising acute and chronic anti-inflammatory activity. One particular compound showed excellent antioxidant and neuroprotective effects in an aluminum chloride-induced animal model of Alzheimer's disease, improving amnesic performance.

Furthermore, derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) have been studied for their ability to bind to peripheral benzodiazepine receptors (PBR), which are implicated in the synthesis of neurosteroids. Specific derivatives were found to markedly increase the levels of neuroactive steroids such as pregnenolone (B344588) and progesterone (B1679170) in both plasma and the cerebral cortex. nih.gov Neurosteroids are known to have neuroprotective, anti-inflammatory, and cognition-enhancing effects, suggesting an indirect mechanism by which these compounds could confer neuroprotection.

Other research has focused on developing imidazo[1,2-a]pyridine derivatives as imaging agents for β-amyloid plaques, the hallmark of Alzheimer's disease. While the primary goal of these studies is diagnostic, the high affinity of these compounds for Aβ-aggregates indicates a potential therapeutic application in preventing plaque formation.

Molecular Mechanisms of Action and Target Engagement

Molecular Target Identification and Validation

Research has identified Phosphatidylinositol-3-kinase alpha (PI3Kα) as a key molecular target for derivatives containing the 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine structure. researchgate.net PI3Ks are a family of lipid kinases that regulate critical cellular functions, including cell growth, proliferation, and differentiation. researchgate.net The alpha isoform, PI3Kα, is one of the most frequently mutated enzymes in human cancers, making it a significant target for the development of molecularly targeted therapies. researchgate.net

A specific derivative, an imidazo[1,2-a]pyridine (B132010) linked 1,2,3-triazole featuring a 3-methoxyphenyl (B12655295) moiety, was identified as a potent inhibitor of PI3Kα. researchgate.net The validation of this target is rooted in the broader strategy of developing PI3Kα inhibitors as a therapeutic approach for treating cancer. researchgate.net

Ligand-Target Binding Modes and Interaction Analysis

To understand the interaction between the this compound-based compounds and their target, molecular docking studies have been employed. researchgate.net These computational simulations are used to predict the binding conformation and affinity of a ligand within the active site of its target protein.

For the derivative targeting PI3Kα, molecular docking studies were conducted to model its interaction with the enzyme's active site. researchgate.net While specific atomic-level interactions such as precise hydrogen bonds and hydrophobic contacts for this specific compound are not detailed in the available literature, such studies are fundamental in confirming that the molecule fits within the binding pocket and can form favorable interactions, providing a rationale for its inhibitory activity.

Cellular Pathway Perturbations

The engagement of molecular targets like PI3Kα by this compound derivatives leads to significant perturbations in cellular pathways. Inhibition of the PI3K/Akt signaling pathway is a primary consequence, which regulates a multitude of cellular processes. researchgate.net

The most direct evidence of cellular pathway perturbation comes from in vitro cytotoxicity assays against human cancer cell lines. A derivative featuring the 3-methoxyphenyl group demonstrated potent inhibitory activity against the MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, as detailed in the table below. researchgate.net This cytotoxic effect, evidenced by low IC50 values, indicates a powerful disruption of pathways essential for the survival and proliferation of these cancer cells. researchgate.net

In Vitro Cytotoxic Activity of a this compound Derivative researchgate.net
Cell LineCancer TypeIC50 Value (µM)
MCF-7Breast Cancer2.55
HeLaCervical Cancer3.89

Structure-Based Drug Design Insights

The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, serving as the core for numerous biologically active compounds. researchgate.netresearchgate.net Structure-based design approaches have been instrumental in the evolution of this scaffold to create potent and selective inhibitors of various protein kinases. researchgate.net

For the this compound series, drug design efforts have been guided by the pharmacophoric features known to be effective for anticancer activity. The design of the potent PI3Kα inhibitor was influenced by the structural characteristics of other natural and synthetic compounds that possess a biaryl-like architecture, which is believed to contribute to their anticancer effects. researchgate.net The selection of the 3-methoxyphenyl moiety was part of a systematic evaluation of different substituents to optimize the compound's inhibitory potency against its molecular target. researchgate.net

Structure Activity Relationship Sar Studies for 2 3 Methoxyphenyl Imidazo 1,2 a Pyridine Derivatives

Influence of Substituents on the Methoxy-Substituted Phenyl Ring

The substitution pattern on the 2-phenyl ring of the imidazo[1,2-a]pyridine (B132010) scaffold is a critical determinant of biological activity. For derivatives of 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine, the presence and position of further substituents on this phenyl ring can significantly modulate their therapeutic potential.

Research has shown that the introduction of specific functional groups can enhance the desired biological effects. For instance, a derivative featuring a 3-methoxyphenyl (B12655295) moiety has demonstrated potent inhibitory activity against MCF-7 and HeLa cancer cell lines, with IC50 values of 2.55 and 3.89 µM, respectively. researchgate.net This highlights the favorable contribution of the 3-methoxy group to the anticancer profile of these compounds.

Further studies on related 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives have provided broader insights into the role of phenyl ring substituents. For example, the presence of polar substituents with hydrogen bonding acceptor and/or donor properties in the para position of the phenyl ring has been found to lead to high affinity for the peripheral benzodiazepine (B76468) receptor (PBR). researchgate.net While this finding is on a related scaffold, it suggests that similar modifications to the 3-methoxyphenyl ring could be a viable strategy for targeting specific receptors.

Moreover, the electronic properties of the substituents on the phenyl ring play a key role. Studies on other pyridine (B92270) derivatives have shown that electron-donating groups, such as methoxy (B1213986) (-OMe) groups, can enhance antiproliferative activity. nih.gov Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to lower activity. nih.gov This suggests that a delicate balance of steric and electronic factors on the 3-methoxyphenyl ring is necessary to optimize the biological activity of these compounds.

Impact of Modifications at C2, C3, and C6 Positions of the Imidazo[1,2-a]pyridine Core

Modifications to the imidazo[1,2-a]pyridine core itself, particularly at the C2, C3, and C6 positions, have been extensively explored to fine-tune the pharmacological properties of this class of compounds.

C2 Position: The substituent at the C2 position, which in this case is the 3-methoxyphenyl group, is fundamental to the molecule's interaction with its biological targets. The nature of the aryl group at this position can significantly influence potency. For instance, in a series of 3-aminoimidazo[1,2-a]pyridine derivatives, compounds with a tolyl moiety or a nitro-substituted phenyl group at the C2 position exhibited high inhibitory activity against various cancer cell lines. nih.gov This underscores the importance of the electronic and steric nature of the C2 substituent.

C3 Position: The C3 position of the imidazo[1,2-a]pyridine ring is a common site for chemical derivatization. Introduction of various functional groups at this position has been shown to be a successful strategy for modulating biological activity. For example, the introduction of an amino group or substituted amino groups at the C3 position can lead to potent and selective compounds, as seen in derivatives developed for visceral leishmaniasis. nih.gov The nature of the substituent at C3 can influence not only potency but also selectivity against off-target molecules. nih.gov Furthermore, C3-alkylation and the introduction of carboxamide functionalities have been explored to generate derivatives with diverse biological activities, including analgesic, anticancer, and anti-osteoporosis effects. mdpi.comopenpharmaceuticalsciencesjournal.com

C6 Position: Substitutions at the C6 position of the imidazo[1,2-a]pyridine nucleus have also been shown to be critical for activity and selectivity. In the development of PI3Kα inhibitors, modifications at the C6 and C8 positions were part of the design strategy. semanticscholar.org Similarly, for congeners of zolpidem, 6-substituted derivatives were synthesized to investigate their binding affinity for the ω1-subtype of the benzodiazepine receptor. researchgate.net A study on c-Met inhibitors also highlighted the importance of substituents at the C6 position for achieving potent and selective inhibition. nih.gov

The interplay between substituents at these different positions is also crucial. For example, the effect of a C6-methyl group was found to be dependent on the nature of the substituent at the C3 position, improving potency with an aryl substituent but decreasing it with an alkyl substituent. nih.gov

Identification of Key Pharmacophoric Elements for Specific Biological Activities

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound derivatives, several key pharmacophoric elements have been identified for various biological activities.

Antimycobacterial Activity: For a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues with antimycobacterial activity, a five-featured pharmacophore hypothesis, HHPRR, was generated. This model consists of two hydrophobic (H) features, one positive ionizable (P) feature, and two aromatic rings (R). openpharmaceuticalsciencesjournal.comresearchgate.net This suggests that a combination of hydrophobic and aromatic interactions, along with a positive charge, is crucial for their mechanism of action.

Anticancer and Anti-inflammatory Activity: For these activities, the diaryl pharmacophore is considered important. researchgate.net The presence of two aryl groups, in this case, the 3-methoxyphenyl group at C2 and potentially another aryl substituent, can contribute to the molecule's ability to interact with targets such as tubulin or cyclooxygenase (COX) enzymes.

Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives exhibit their anticancer effects by inhibiting protein kinases. For PI3K/mTOR dual inhibitors, the imidazo[1,2-a]pyridine scaffold itself is a key element that binds to the ATP-binding pocket of the kinases. researchgate.net The specific substitution pattern around this core then determines the potency and selectivity of the inhibition.

The following table summarizes the key pharmacophoric elements for different biological activities of imidazo[1,2-a]pyridine derivatives.

Biological ActivityKey Pharmacophoric Elements
AntimycobacterialTwo hydrophobic features, one positive ionizable feature, two aromatic rings (HHPRR model). openpharmaceuticalsciencesjournal.comresearchgate.net
AnticancerDiaryl pharmacophore, imidazo[1,2-a]pyridine core for kinase binding. researchgate.netresearchgate.net
Anti-inflammatoryDiaryl pharmacophore. researchgate.net
Benzodiazepine Receptor BindingAmide carbonyl oxygen as a key electrostatic interaction point. researchgate.net

Strategies for Enhancing Potency, Selectivity, and Biological Profile

Molecular Hybridization: This strategy involves combining two or more pharmacophoric units from different bioactive molecules into a single new molecule. This approach has been successfully used to design novel imidazo[1,2-a]pyridine amides and sulfonamides with potent anti-tubercular activity. nih.gov By incorporating features known to be important for activity against a specific target, it is possible to create hybrid compounds with improved potency and a more desirable pharmacological profile.

Structure-Based Drug Design: With the increasing availability of crystal structures of biological targets, structure-based design has become a powerful tool. This approach involves designing molecules that can fit precisely into the active site of a target protein, thereby maximizing binding affinity and selectivity. For example, the design of potent c-Met inhibitors was guided by the structure of the kinase domain, leading to the identification of highly selective compounds. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. This approach was used in the design of c-Met inhibitors, where bioisosteric replacement led to the discovery of potent and selective derivatives. nih.gov

A summary of strategies to enhance the properties of these derivatives is presented in the table below.

StrategyObjectiveExample Application
Molecular HybridizationCombine pharmacophores to create novel compounds with enhanced activity.Design of anti-tubercular imidazo[1,2-a]pyridine amides and sulfonamides. nih.gov
Structure-Based Drug DesignDesign molecules with high affinity and selectivity for a specific biological target.Development of potent and selective c-Met inhibitors. nih.gov
Bioisosteric ReplacementImprove potency, selectivity, or ADME properties by replacing functional groups.Optimization of c-Met inhibitors. nih.gov
Physicochemical Property ModificationEnhance solubility, metabolic stability, and other ADME properties.Introduction of polar groups to improve the solubility of PI3K inhibitors. semanticscholar.org

Computational Chemistry and in Silico Approaches

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a protein target. For the imidazo[1,2-a]pyridine (B132010) scaffold, these techniques have been instrumental in identifying and optimizing inhibitors for various protein classes, particularly kinases.

In a notable study, a series of novel imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anticancer activity. Among the synthesized compounds, a derivative featuring the 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine core linked to a 1,2,3-triazole moiety demonstrated potent inhibitory activity against the MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values of 2.55 and 3.89 µM, respectively. This activity was attributed to the inhibition of the Phosphatidylinositol-3-kinase alpha (PI3Kα) enzyme. Molecular docking studies were performed to elucidate the binding mode of these compounds within the PI3Kα active site, providing a structural basis for their observed potency and guiding further optimization.

While molecular dynamics simulations provide deeper insights into the stability of the ligand-protein complex over time, specific molecular dynamics data for this compound itself is not extensively detailed in the available literature. However, such simulations are commonly employed for this class of compounds to confirm the stability of binding poses predicted by docking and to understand the conformational changes that may occur upon ligand binding.

Quantum Chemical Calculations for Electronic Structure and Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, offering insights into their stability, reactivity, and potential interaction mechanisms. Although specific DFT studies for this compound are not prominently featured in peer-reviewed literature, extensive research on the broader imidazo[1,2-a]pyridine class highlights the utility of these methods.

These computational studies typically focus on several key parameters:

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with biological targets, such as through hydrogen bonding or electrostatic interactions.

Reactivity Indices: Fukui functions and other reactivity descriptors derived from DFT can pinpoint the specific atoms within the molecule most susceptible to nucleophilic or electrophilic attack, providing valuable information for understanding reaction mechanisms and metabolic pathways.

For the imidazo[1,2-a]pyridine scaffold, DFT studies have been used to investigate chemical reactivity parameters and analyze the HOMO-LUMO energy gap, aiding in the rational design of new derivatives with desired electronic and pharmacological profiles.

Cheminformatics Tools for Drug Design and Lead Prioritization

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME predictions are vital for early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. For the imidazo[1,2-a]pyridine class, ADMET (ADME and Toxicity) predictions are a standard component of the design and evaluation process. Studies on various imidazo[1,2-a]pyridine-3-carboxamides, for instance, have involved ADME and toxicity prediction analyses. These studies often show that compounds in this class are predicted to have a high rate of gastrointestinal absorption and favorable bioavailability with low toxicity risks, such as non-carcinogenicity and non-cytotoxicity. While a specific, comprehensive ADME profile for this compound is not detailed in the reviewed literature, the consistent findings for the scaffold suggest it likely possesses a promising pharmacokinetic profile.

Drug-Likeness and Rule-of-Five Analyses

A key principle in cheminformatics is the concept of "drug-likeness," often evaluated using guidelines like Lipinski's Rule of Five. This rule establishes that orally active drugs typically possess a specific set of physicochemical properties. A compound is considered to have good oral bioavailability if it does not violate more than one of the following criteria:

Molecular weight ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

The analysis of this compound against these criteria reveals a strong adherence to the Rule of Five, indicating a high probability of good oral bioavailability.

PropertyValueLipinski's RuleCompliance
Molecular Weight224.26 g/mol≤ 500Yes
XLogP3 (Calculated)2.9≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
Violations0

Chemical-Genetic Profiling for Mechanism of Action Elucidation

Chemical-genetic profiling is a powerful technique used to uncover the mechanism of action of a small molecule by screening it against a library of mutant organisms (often yeast) and identifying genes that confer sensitivity or resistance. This approach can reveal the compound's cellular targets and affected pathways.

While this compound has not been specifically subjected to such a screen in the available literature, studies on closely related analogs provide significant insights. A key study performed chemical-genetic profiling in Saccharomyces cerevisiae on two closely related compounds: 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine and its pyrimidine (B1678525) counterpart. The results showed that these two molecules, differing by only a single atom, have distinctly different mechanisms of action.

The imidazo[1,2-a]pyridine derivative was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions, causing mitochondrial fragmentation. This suggests that the compound acts by disrupting mitochondrial integrity and function. In contrast, the imidazo[1,2-a]pyrimidine (B1208166) analog acted as a DNA poison, causing damage to nuclear DNA. This dramatic shift in intracellular targeting based on a subtle structural change highlights the specificity of these compounds. These findings suggest that the mechanism of action for the imidazo[1,2-a]pyridine scaffold is likely conserved and that this compound may also exert its biological effects through the disruption of mitochondrial pathways.

Future Directions and Therapeutic Perspectives

Potential for Lead Optimization and Development of Next-Generation Therapeutics

The imidazo[1,2-a]pyridine (B132010) core is a "drug prejudice" scaffold, meaning it is a privileged structure in drug discovery due to its wide range of biological activities. rsc.org The process of lead optimization is critical for transforming promising compounds like 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine into next-generation therapeutics. This involves systematically modifying the chemical structure to enhance efficacy, selectivity, and pharmacokinetic properties.

For this compound, lead optimization strategies could involve:

Modification of the Phenyl Ring: Introducing different substituents on the 3-methoxyphenyl (B12655295) group to modulate electronic properties and interactions with biological targets.

Functionalization of the Imidazo[1,2-a]pyridine Core: Adding functional groups at various positions on the bicyclic ring system, particularly at the C3 position, which is often a site for derivatization. mdpi.com

Scaffold Hopping: Replacing the imidazo[1,2-a]pyridine core with other bioisosteric heterocyclic systems to explore new chemical space and potentially improve drug-like properties. rsc.org

These optimization efforts aim to create analogues with superior potency and tailored pharmacological profiles, paving the way for new clinical candidates.

Exploration of Novel Biological Targets and Therapeutic Areas

The versatility of the imidazo[1,2-a]pyridine scaffold allows its derivatives to interact with a wide array of biological targets, leading to diverse therapeutic applications. ontosight.ai While initially recognized for activities like antiviral and anti-inflammatory effects, research has expanded into several other critical areas. ontosight.ainih.gov

Anticancer Therapies: Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents by targeting various proteins involved in cancer progression. nih.gov Some have been investigated as inhibitors of key enzymes like Cyclin-Dependent Kinases (CDK), Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-kinases (PI3K), and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net For instance, certain imidazo[1,2-a]pyridine-isoquinoline hybrids have been synthesized and evaluated as potent EGFR inhibitors. researchgate.net The cytotoxic effects of various derivatives have been demonstrated against multiple cancer cell lines, including lung (A549), cervical (HeLa), melanoma (B16F10), breast (MCF-7), and colon (HT-29) cancers. nih.govnih.gov

Antituberculosis Agents: A major breakthrough for this class of compounds is their activity against Mycobacterium tuberculosis. The discovery of compounds that inhibit the QcrB subunit of the ubiquinol (B23937) cytochrome C reductase in the electron transport chain has opened new avenues for treating tuberculosis. nih.gov This has led to the development of potent molecules active against MDR and XDR-TB strains. rsc.org The imidazo[1,2-a]pyridine ethers (IPE) and squaramides (SQA) are two series that have demonstrated nanomolar potencies in inhibiting mycobacterial ATP synthesis. researchgate.net

Antimicrobial Applications: Beyond tuberculosis, related compounds like 3-aminoimidazo[1,2-a]pyridine derivatives have exhibited moderate antimicrobial activity against gram-positive bacteria, including Staphylococcus aureus. researchgate.net This suggests a potential for developing new antibiotics to combat the growing threat of antimicrobial resistance.

The specific substitution pattern of this compound makes it a candidate for screening against these and other emerging biological targets, potentially uncovering novel therapeutic uses.

Advancements in Synthetic Methodologies for Diversification

The ability to efficiently synthesize a wide variety of analogues is fundamental to drug discovery. Significant progress has been made in the synthesis and functionalization of the imidazo[1,2-a]pyridine scaffold, allowing for extensive chemical diversification. rsc.org

Multicomponent Reactions (MCRs): One of the most efficient methods for synthesizing these compounds is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. nih.govmdpi.com This one-pot reaction combines a 2-aminoazine, an aldehyde, and an isocyanide, providing rapid access to structurally diverse 3-aminoimidazo[1,2-a]pyridines. nih.gov

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for modifying the core structure without the need for pre-functionalized starting materials. mdpi.com Recent advancements include visible light-induced C-H functionalization, which offers a greener and more efficient way to introduce various groups, such as aryl and alkoxycarbonyl moieties, at the C3 position. mdpi.com Other methods, like the Y(OTf)₃-catalyzed aza-Friedel–Crafts reaction, allow for the efficient C3-alkylation of the scaffold. mdpi.com

Metal-Catalyzed Cross-Coupling: Transition-metal catalysis remains a cornerstone for synthesizing complex imidazo[1,2-a]pyridines. researchgate.net For example, copper-catalyzed aerobic oxidative coupling reactions have been developed for the synthesis of 3-aroylimidazo[1,2-a]pyridines. researchgate.netresearchgate.net These methods offer high yields and broad substrate scope, facilitating the creation of large compound libraries for screening.

These advanced synthetic strategies enable chemists to readily produce derivatives of this compound with diverse substitutions, which is essential for systematic SAR studies and lead optimization.

Integration of Computational and Experimental Approaches in Drug Discovery

The modern drug discovery process relies heavily on the synergy between computational and experimental methods. For the imidazo[1,2-a]pyridine class, computational tools are instrumental in accelerating the identification and optimization of new drug candidates.

Molecular Modeling and Docking: Molecular docking simulations are used to predict how different imidazo[1,2-a]pyridine derivatives bind to their biological targets. nih.gov These simulations help rationalize the observed biological activity and guide the design of new analogues with improved binding affinity. For example, docking studies have been used to support the molecular interactions of antiproliferative imidazo[1,2-a]pyridine analogues. nih.gov

Quantum Chemistry and DFT: Density Functional Theory (DFT) calculations are employed to understand the electronic properties of molecules. Methods like Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) analysis help in predicting the reactivity and interaction sites of compounds, which is crucial for designing effective inhibitors.

In Silico ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. This in silico screening helps to identify candidates with promising drug-like characteristics early in the discovery process, reducing the time and cost associated with experimental testing.

By combining these computational predictions with experimental synthesis and biological evaluation, researchers can adopt a more rational and efficient approach to drug design. This integrated strategy is essential for navigating the complex path from a lead compound like this compound to a clinically successful drug.

Table of Mentioned Compounds

Q & A

Q. What are the common synthetic routes for 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Core formation : Cyclocondensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under basic conditions (e.g., Na₂CO₃) .
  • Substituent introduction : Methoxy groups are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, requiring precise control of temperature (80–120°C) and solvent polarity (e.g., DMF or DMSO) .
  • Optimization : Reaction yields (>70%) are maximized by adjusting catalyst loading (e.g., AlCl₃ for Friedel-Crafts acylation ), solvent choice (polar aprotic solvents enhance electrophilicity), and reaction time (12–24 hours) .
  • Purification : HPLC (≥95% purity) and structural confirmation via ¹H/¹³C NMR and HRMS are standard .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
  • Spectroscopy : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and ¹³C NMR (distinct peaks for methoxy and imidazo-pyridine carbons) confirm regiochemistry .
  • Mass spectrometry : HRMS (e.g., [M+H]⁺ = calculated 265.1214) validates molecular formula .
  • X-ray crystallography : Resolves ambiguities in substituent positioning for novel derivatives .

Advanced Research Questions

Q. How do substituent modifications at the C-3 position of the imidazo[1,2-a]pyridine core influence pharmacological activity?

Substituents at C-3 critically modulate target selectivity and potency:

Substituent Biological Activity Key Findings Reference
Morpholine Mannich baseCOX-2 inhibitionIC₅₀ = 0.07 µM (selectivity index = 217.1) via π-π stacking with Tyr385 .
Thioalkyl groupsAntibacterial activityNo activity against S. aureus or P. aeruginosa (MIC > 128 µg/mL) .
Acetyl groupsGABA receptor bindingComputational docking predicts competitive antagonism at GABA-A .
Bromine/nitro groupsAnticancer activityEnhanced apoptosis in HeLa cells via ROS generation .

Q. What strategies are employed to resolve contradictions in biological activity data among structurally similar derivatives?

  • Assay standardization : Discrepancies in antibacterial activity (e.g., null results in vs. activity in ) may arise from variations in bacterial strains, inoculum size, or solvent (DMSO vs. saline).
  • Computational modeling : Molecular dynamics simulations (e.g., GABA receptor binding ) reconcile experimental data with predicted interactions.
  • Metabolic profiling : Hepatic microsome assays identify rapid degradation of thioalkyl derivatives, explaining low in vivo efficacy despite in vitro promise .

Q. Explain methodological approaches for regioselective functionalization of imidazo[1,2-a]pyridines at the C-3 position.

  • Friedel-Crafts acylation : Catalytic AlCl₃ (10 mol%) enables C-3 acetylation in one-pot reactions (yield: 60–85%) .
  • Multi-component reactions (MCRs) : Catalyst-free arylomethylation using boronic acids and glyoxylic acid (optimized at 100°C in DMF) achieves C-3 functionalization .
  • Sulfenylation : Copper-catalyzed C-S bond formation with elemental sulfur and halides (yield: 70–90%) .

Q. How can reaction mechanisms be elucidated for novel derivatization pathways of this compound?

  • Kinetic studies : Monitoring reaction progress via TLC or in-situ IR identifies rate-determining steps (e.g., electrophilic attack at C-3 ).
  • Isotopic labeling : ¹⁸O tracing in oxidation reactions confirms decarboxylation pathways .
  • DFT calculations : Predict transition states and regioselectivity for MCRs (e.g., boronic acid coupling ).

Methodological Notes

  • Contradictory data : Null antibacterial activity in vs. anticancer activity in underscores the need for target-specific assay design.
  • Industrial translation : Continuous flow synthesis (residence time: 5–10 minutes) improves scalability over batch methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.